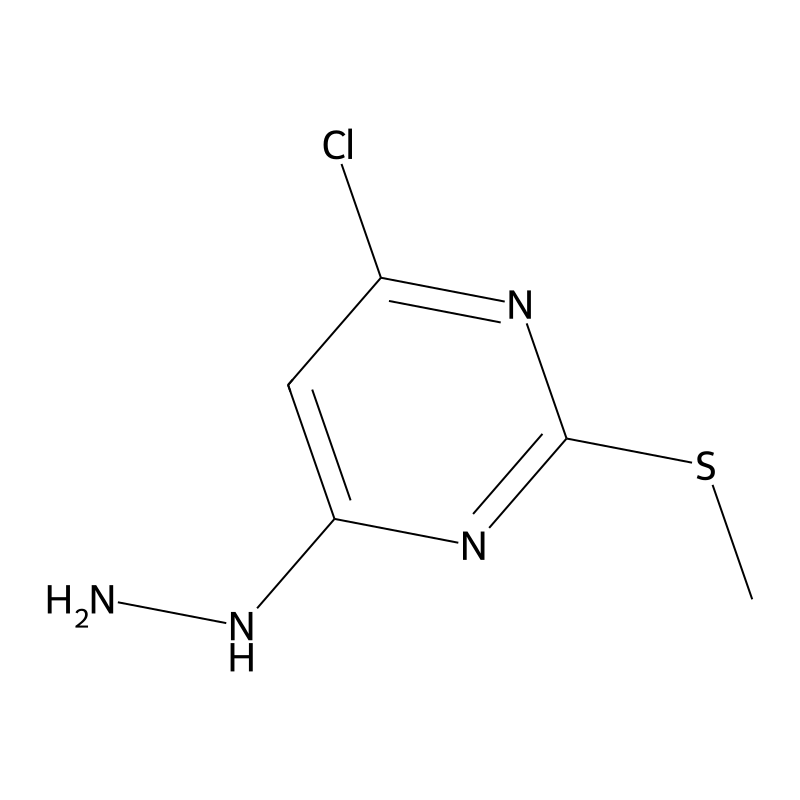

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by a chlorine atom at the 4-position, a hydrazinyl group at the 6-position, and a methylthio group at the 2-position. Its molecular formula is , and it has a molar mass of approximately 176.65 g/mol. The compound exhibits notable structural features that contribute to its chemical reactivity and biological activity.

- Chemical Databases: Information on 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is present in chemical databases like PubChem [] and EINECS [], but these entries focus on descriptive details like structure, formula, and identifiers.

- Limited Commercial Availability: Suppliers of the compound highlight it as part of their product catalogs [], but do not disclose specific research applications.

Due to this limited information, it is difficult to ascertain the established research areas where 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine might be employed.

Further exploration might involve:

- Patent Literature: Searching scientific databases and patent filings for mentions of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine could reveal its potential applications in drug discovery or material science.

- Emerging Research Areas: Compounds with similar structures or functional groups can be explored to identify potential research areas where 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine might find use.

In synthetic pathways, 4-chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine can be synthesized from 4,6-dichloro-2-(methylthio)pyrimidine through hydrazinolysis, where hydrazine reacts with the dichloropyrimidine derivative to replace one of the chlorine atoms with a hydrazinyl group .

Research indicates that compounds within this structural class exhibit various biological activities, including antimicrobial and antitumor effects. The unique arrangement of functional groups in 4-chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine may enhance its interaction with biological targets such as enzymes or receptors involved in cell proliferation and infection processes. Specific studies have demonstrated its potential as an anti-cancer agent, although detailed mechanisms remain under investigation.

The synthesis of 4-chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine can be achieved through several methods:

- Hydrazinolysis: Reacting 4,6-dichloro-2-(methylthio)pyrimidine with hydrazine in an appropriate solvent (e.g., ethanol or methanol) facilitates the substitution of one chlorine atom with a hydrazinyl group.

- Suzuki Coupling: This method allows for the introduction of various substituents at the 4 or 6 positions of pyrimidines via palladium-catalyzed cross-coupling reactions .

- Kumada Coupling: Similar to Suzuki coupling but employs organomagnesium reagents for introducing new substituents into the pyrimidine framework .

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine has potential applications in pharmaceuticals, particularly in developing new therapeutic agents targeting cancer and infectious diseases. Its structural properties may also lend themselves to applications in agricultural chemistry as a potential pesticide or herbicide.

Several compounds share structural similarities with 4-chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine, each exhibiting unique properties:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-Amino-6-chloro-2-(methylthio)pyrimidine | Amino group at position 4 | 0.88 |

| 4-Chloro-6-methyl-2-(methylthio)pyrimidine | Methyl group at position 6 | 0.76 |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Two chlorine atoms at positions 4 and 6 | 0.75 |

| 5-Bromo-4-chloro-2-(methylthio)pyrimidine | Bromine atom at position 5 | 0.72 |

| 4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine | Hydroxymethyl group at position 5 | 0.68 |

The uniqueness of 4-chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine lies in its specific combination of halogen and functional groups, which may enhance its biological activity compared to similar compounds.

This comprehensive overview highlights the significance of 4-chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine in chemical research and potential applications in pharmacology and agriculture. Further studies are warranted to explore its full capabilities and mechanisms of action.